N-(2,5-dichlorophenyl)-5-ethyl-2-methoxybenzene-1-sulfonamide
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Overview
Description
N-(2,5-dichlorophenyl)-5-ethyl-2-methoxybenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dichlorophenyl)-5-ethyl-2-methoxybenzene-1-sulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dichloroaniline, 5-ethyl-2-methoxybenzenesulfonyl chloride, and a suitable base such as triethylamine.
Reaction: The 2,5-dichloroaniline is reacted with 5-ethyl-2-methoxybenzenesulfonyl chloride in the presence of triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dichlorophenyl)-5-ethyl-2-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonamide group.
Oxidation and Reduction: The aromatic ring and substituents can undergo oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Substitution: Products with different substituents replacing the sulfonamide group.
Oxidation: Products with oxidized aromatic rings or side chains.
Reduction: Products with reduced aromatic rings or side chains.
Scientific Research Applications
N-(2,5-dichlorophenyl)-5-ethyl-2-methoxybenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use as a therapeutic agent in treating bacterial infections and inflammatory diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,5-dichlorophenyl)-5-ethyl-2-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase in bacteria. By inhibiting this enzyme, the compound disrupts the synthesis of folic acid, an essential nutrient for bacterial growth and replication, leading to bacteriostatic effects.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: Another sulfonamide with similar antimicrobial properties.
Sulfadiazine: A sulfonamide used in the treatment of bacterial infections.
Sulfisoxazole: Known for its use in treating urinary tract infections.
Uniqueness
N-(2,5-dichlorophenyl)-5-ethyl-2-methoxybenzene-1-sulfonamide is unique due to its specific substitution pattern on the benzene ring, which may confer distinct chemical and biological properties compared to other sulfonamides. This uniqueness can be leveraged in the design of new therapeutic agents with improved efficacy and reduced side effects.
Properties
IUPAC Name |
N-(2,5-dichlorophenyl)-5-ethyl-2-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2NO3S/c1-3-10-4-7-14(21-2)15(8-10)22(19,20)18-13-9-11(16)5-6-12(13)17/h4-9,18H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATBHQAGZGMLABX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=C(C=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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